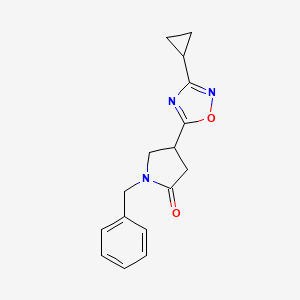
1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one” is a research compound. It belongs to the class of compounds known as 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, like the compound , often involves nucleophilic substitutions . Structural modifications are important in the development of novel 1,2,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells . These modifications have shown promising results when combined with outstanding oxadiazole scaffolds .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . This structure significantly increases their pharmacological activity via hydrogen bond interactions with biomacromolecules .
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives, such as the compound , have been found to exhibit a wide variety of biological activities . These activities are often the result of the compound’s interaction with nucleic acids, enzymes, and globular proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by the position and nature of the substituents on the oxadiazole ring . Substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .
科学研究应用
Anti-Infective Agents
1,2,4-Oxadiazoles have been synthesized and explored as anti-infective agents. Researchers have investigated their potential against various pathogens, including bacteria, viruses, and parasites. These compounds exhibit anti-bacterial, anti-viral, and anti-leishmanial activities . The oxygen and nitrogen atoms in the oxadiazole scaffold contribute to their hydrogen bond acceptor properties, making them promising candidates for combating infectious diseases.
Acetylcholinesterase Inhibitors
In the context of Alzheimer’s disease (AD), 1,3,4-oxadiazole derivatives have been designed, synthesized, and evaluated as acetylcholinesterase inhibitors. These compounds aim to enhance cholinergic neurotransmission by inhibiting the enzyme responsible for acetylcholine breakdown . Such inhibitors are crucial for managing AD symptoms.
Anti-Cancer Potential
Oxadiazoles have also shown promise as anticancer agents. While specific studies on our compound are limited, the broader class of oxadiazoles has demonstrated cytotoxic effects against cancer cells. Researchers continue to explore their mechanisms of action and optimize their structures for improved efficacy .
Anticonvulsant Activity
Although data on our compound’s anticonvulsant properties are scarce, oxadiazoles have been investigated as potential antiepileptic agents. Their ability to modulate neuronal excitability makes them interesting candidates for managing seizures .
Anti-Diabetic Effects
While not directly studied for our compound, oxadiazoles have been explored as potential anti-diabetic agents. Their impact on glucose metabolism and insulin sensitivity warrants further investigation .
Anti-Viral Activity
Indole derivatives containing oxadiazole moieties have demonstrated anti-viral activity. For instance, compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate exhibited potent activity against hepatitis C virus (HCV) . Although this specific compound differs from ours, it highlights the potential of oxadiazoles in combating viral infections.
作用机制
Target of Action
The compound “1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one” is a derivative of the 1,2,4-oxadiazole class . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . Therefore, the primary targets of this compound could be various infectious agents.
Mode of Action
Oxadiazoles, in general, have been known to interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function . This interaction can lead to the death of the infectious agent or halt its growth.
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. For instance, if the target is a bacterial enzyme, the compound could inhibit the enzyme’s activity, disrupting the bacteria’s metabolic processes and leading to its death .
Result of Action
The result of the compound’s action would be the inhibition of the growth of the infectious agent or its death, leading to the resolution of the infection . On a molecular and cellular level, this could involve changes in gene expression, disruption of metabolic processes, or damage to the cell membrane of the infectious agent.
未来方向
The future of 1,2,4-oxadiazole derivatives in drug discovery looks promising. Their unique bioisosteric properties and wide spectrum of biological activities make them an excellent framework for the development of novel drugs . Future research will likely focus on further structural modifications to enhance their cytotoxicity and selectivity towards malignant cells .
属性
IUPAC Name |
1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-14-8-13(16-17-15(18-21-16)12-6-7-12)10-19(14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTBAFSTFYIUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578796.png)
![2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578805.png)
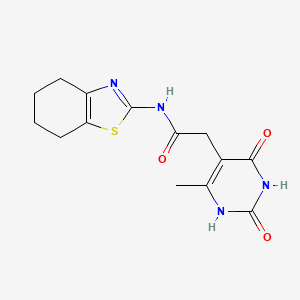
![1-benzyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578825.png)
![1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578827.png)
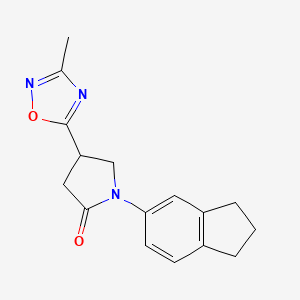
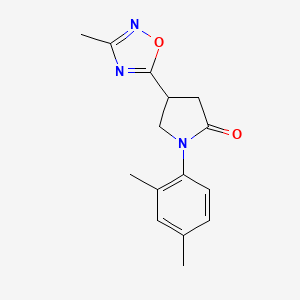
![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)
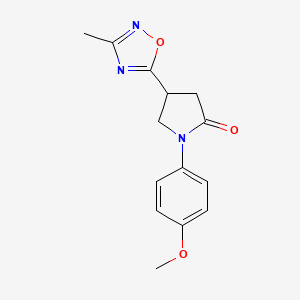
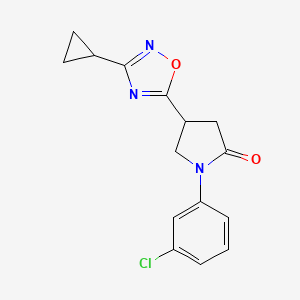
![1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578865.png)
![1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578869.png)
![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578873.png)
![4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578881.png)